molecular formula C19H19ClN4OS B12472385 N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B12472385
M. Wt: 386.9 g/mol
InChI Key: JXHFUTFQVLTFMH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation, typically using carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Thiols, amines, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution at the chlorophenyl group may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
  • N-(4-chlorophenyl)-2-[(5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
  • N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]butanamide

Uniqueness

N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the chlorophenyl group, triazole ring, and sulfanyl linkage provides a unique scaffold for interaction with biological targets.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C19H19ClN4OS/c1-3-16(18(25)21-15-11-9-14(20)10-12-15)26-19-23-22-17(24(19)2)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3,(H,21,25)

InChI Key

JXHFUTFQVLTFMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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